molecular formula C10H11ClO2 B8437706 3-Chloro-2-propoxybenzaldehyde

3-Chloro-2-propoxybenzaldehyde

Cat. No.: B8437706
M. Wt: 198.64 g/mol
InChI Key: ATXPDYPCJVWPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-propoxybenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 2-position of the benzene ring. This compound is structurally significant due to its electron-withdrawing (chloro) and electron-donating (propoxy) substituents, which influence its reactivity, solubility, and applications in organic synthesis.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

3-chloro-2-propoxybenzaldehyde

InChI

InChI=1S/C10H11ClO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h3-5,7H,2,6H2,1H3

InChI Key

ATXPDYPCJVWPMH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC=C1Cl)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Property 3-Chloro-2-propoxybenzaldehyde (Hypothetical) 3-Chlorobenzaldehyde 3-Chloro-2-methylpropene
Molecular Formula C₁₀H₁₁ClO₂ (estimated) C₇H₅ClO C₄H₇Cl
Substituents -Cl (C3), -OCH₂CH₂CH₃ (C2) -Cl (C3) -Cl (C3), -CH₃ (C2)
Functional Groups Aldehyde, ether Aldehyde, chloroarene Alkene, chloroalkane
Reactivity Electrophilic aromatic substitution, ether cleavage Oxidation to benzoic acid derivatives Polymerization, nucleophilic substitution

Physicochemical Properties

  • 3-Chlorobenzaldehyde : Exhibits typical aldehyde properties (e.g., volatility, pungent odor) and moderate solubility in organic solvents. Its chlorine substituent enhances stability against oxidation compared to unsubstituted benzaldehyde .
  • 3-Chloro-2-methylpropene : A volatile liquid with high reactivity due to its allylic chloride structure, making it prone to elimination and polymerization reactions .

Research Findings and Key Differences

Reactivity :

  • The propoxy group in this compound may hinder electrophilic substitution at the ortho/para positions compared to 3-Chlorobenzaldehyde, which lacks steric hindrance .
  • 3-Chloro-2-methylpropene’s allylic chloride structure facilitates nucleophilic substitution, unlike the aromatic chloro group in benzaldehyde derivatives .

Safety Profiles :

  • Both 3-Chlorobenzaldehyde and 3-Chloro-2-methylpropene require stringent safety protocols (e.g., eye flushing, ventilation), but the latter’s flammability adds a layer of risk .

Synthetic Utility :

  • 3-Chlorobenzaldehyde is preferred for aromatic aldehyde reactions, while 3-Chloro-2-methylpropene is valued in polymer chemistry. The hypothetical this compound could bridge these applications via its dual functional groups.

Data Tables

Table 1: Regulatory and Identification Data

Parameter 3-Chlorobenzaldehyde 3-Chloro-2-methylpropene
CAS No. 587-04-2 563-47-3
EC No. 209-596-9 Not listed
Purity 100% Not specified
Primary Use Laboratory/industrial synthesis Polymer manufacturing

Table 2: First Aid Measures Comparison

Exposure Route 3-Chlorobenzaldehyde 3-Chloro-2-methylpropene
Skin Contact Wash with soap/water; consult physician Likely similar (data unspecified)
Inhalation Move to fresh air; administer oxygen Ensure ventilation; seek medical attention

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